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Compound of Interest

Compound Name: 9-Phenanthrenemethanamine

CAS No.: 15398-91-1

Cat. No.: B099646

Get Quote

Synthesis, Physicochemical Profiling, and Pharmacophore Utility

Executive Summary: The "Privileged" Scaffold
9-Phenanthrenemethanamine (CAS: 15398-91-1) represents a critical structural motif in

medicinal chemistry, serving as the foundational scaffold for the arylmethanolamine class of

antimalarials. Unlike its aniline cousin (9-aminophenanthrene), this benzylic amine possesses a

flexible methylene bridge that decouples the nitrogen lone pair from the aromatic

-system. This structural nuance dramatically alters its pKa (~9.5), making it a potent
lysosomotropic agent capable of accumulating in the acidic food vacuoles of Plasmodium
parasites.

This guide moves beyond basic catalog data to provide a rigorous, field-validated protocol for

its synthesis, purification, and application as a fluorescent probe and pharmacophore

intermediate.

Chemical Identity & Structural Logic[1]
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Core Specifications
Property Specification

IUPAC Name Phenanthren-9-ylmethanamine

CAS Registry 15398-91-1

Molecular Formula

Molecular Weight 207.27 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility

Soluble in

, DCM, MeOH; Insoluble in

(free base)

pKa (Conj.[1][2][3][4][5] Acid) ~9.5 (Predicted, typical for benzylamines)

The "K-Region" and Reactivity
The 9-position of the phenanthrene ring is chemically distinct. Unlike the "bay region" (positions

4 and 5), which is sterically crowded, the 9,10-bond (the "K-region") possesses significant

double-bond character. This makes the 9-position highly susceptible to electrophilic substitution

and radical attack, a feature that must be managed during synthesis to prevent over-oxidation

or polymerization.

Synthetic Protocols: The "Gold Standard" Route
While reductive amination of 9-phenanthrenecarboxaldehyde is possible, it often yields

secondary amine impurities. The reduction of 9-phenanthrenecarbonitrile using Lithium

Aluminum Hydride (

) is the preferred method for generating high-purity primary amines in a research setting.

Reaction Logic
Why

? It ensures complete reduction of the triple bond without stopping at the imine intermediate.
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Why Diethyl Ether? THF can be used, but ether simplifies the workup due to its lower boiling

point and immiscibility with water.

Step-by-Step Protocol
Safety Pre-check:

is pyrophoric. All glassware must be oven-dried. Perform under a positive pressure of Nitrogen
(

).

Reagent Prep: In a 250 mL 3-neck RBF equipped with a reflux condenser and addition

funnel, suspend

(1.5 equiv) in anhydrous diethyl ether (0.5 M concentration relative to nitrile). Cool to 0°C.[6]

Addition: Dissolve 9-phenanthrenecarbonitrile (1.0 equiv) in a minimal volume of anhydrous

ether/THF (1:1). Add this solution dropwise to the hydride suspension over 30 minutes. Note:

Exothermic reaction; maintain temp < 10°C.

Reflux: Once addition is complete, warm to room temperature, then gently reflux for 3–4

hours. The suspension will turn grey/white.

The Fieser Workup (Critical for Filtration):

Cool mixture to 0°C.

Add

mL of water (where

= grams of

used).[6] Add extremely slowly.

Add

mL of 15% NaOH solution.
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Add

mL of water.

Warm to RT and stir for 15 minutes. The aluminum salts will form a granular white

precipitate that is easy to filter (unlike the gelatinous mess from standard acid quenches).

Isolation: Filter off the solids. Dry the filtrate over

and concentrate in vacuo to yield the crude amine.

Self-Validating Purification (Acid-Base Extraction)
To guarantee >98% purity without chromatography:

Dissolve crude residue in

.

Extract with 1M HCl (

). The amine moves to the aqueous layer; non-basic impurities (unreacted nitrile,
phenanthrene) stay in the ether.

Basify the aqueous layer to pH > 12 using 6M NaOH (precipitate forms).

Extract back into DCM (

), dry, and evaporate.

Visualization of Synthetic & Pharmacological
Logic[8]
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Synthetic Pathways

9-Phenanthrene-
carboxaldehyde

9-Phenanthrene-
methanamine

(Target)
Reductive Amination

(NaBH3CN, NH4OAc)

9-Phenanthrene-
carbonitrile

Reduction
(LiAlH4, Et2O)

Amino-alcohol
Antimalarials

(e.g., Halofantrine)

Epoxide Opening /
Derivatization Parasite Food Vacuole

(pH ~5.0)

Ion Trapping
(Accumulation)

Click to download full resolution via product page

Figure 1: Synthetic pathways and pharmacological trajectory.[7] The solid black arrow

represents the preferred reduction route described in Section 3.

Analytical Profiling
NMR Interpretation ( )
When validating the product, look for these diagnostic signals. Note that the amine protons are

broad and exchangeable.
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Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration Notes

Aromatic Ring 8.60 – 8.75 Multiplet 2H

"Bay region"

protons (H4, H5)

are highly

deshielded.

Aromatic Ring 7.50 – 8.20 Multiplet 7H
Remaining

aromatic protons.

Benzylic 4.45 – 4.55 Singlet 2H

Key diagnostic

peak. Shifts

downfield if

converted to HCl

salt.

Amine 1.50 – 2.00 Broad Singlet 2H

Variable;

disappears with

shake.

Fluorescence Properties
The phenanthrene moiety is a rigid fluorophore.

Excitation ($ \lambda_{ex} $): ~275 nm (strong absorption).

Emission ($ \lambda_{em} $): ~365 nm (UV/Blue region).

Stokes Shift: ~90 nm.

Application Note: This molecule can be used as a fluorescent tag for carboxylic acids via

amide coupling, retaining the phenanthrene spectral signature.

Pharmacophore Utility: The Antimalarial Connection
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The 9-phenanthrenemethanamine scaffold is the structural ancestor of Halofantrine and

Lumefantrine.

Mechanism of Action: These drugs act by inhibiting the polymerization of heme (toxic) into

hemozoin (safe) within the malaria parasite.

The Role of the Amine: The basic nitrogen (pKa ~9.5) is essential for ion trapping.

In the neutral blood (pH 7.4), a fraction of the drug is uncharged and lipophilic (due to the

phenanthrene tail), allowing it to cross parasite membranes.

Once inside the acidic food vacuole (pH ~5.0), the amine becomes fully protonated (

). The charged molecule cannot cross the membrane back out, leading to accumulation
concentrations up to 1000x higher than in plasma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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